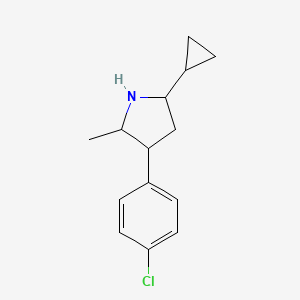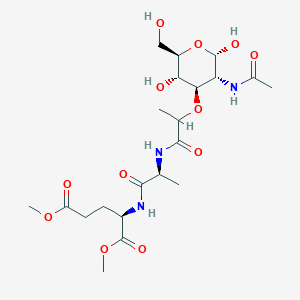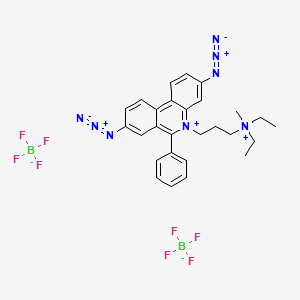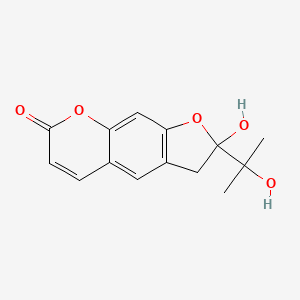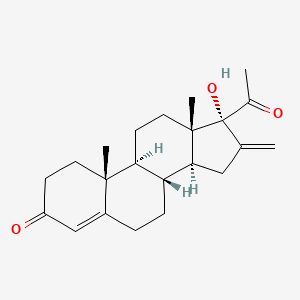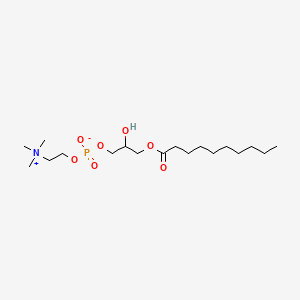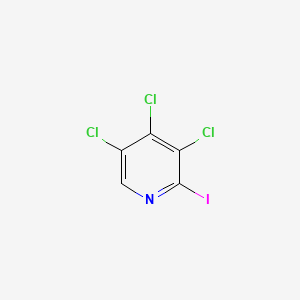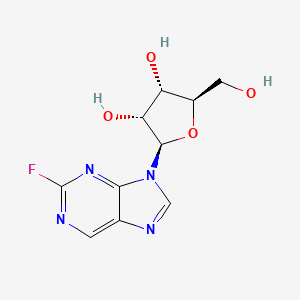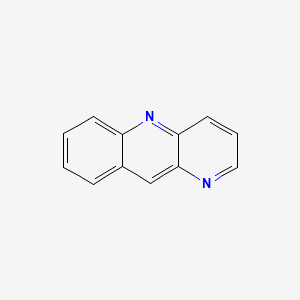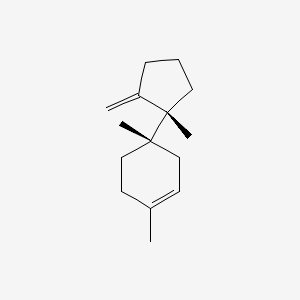
Trichodien
Übersicht
Beschreibung
Trichodiene is a sesquiterpene hydrocarbon that serves as a precursor to trichothecene mycotoxins. These mycotoxins are produced by various fungal species, including Fusarium, Trichoderma, and Myrothecium. Trichodiene is a crucial intermediate in the biosynthesis of trichothecenes, which are known for their toxic effects on plants, animals, and humans .
Wissenschaftliche Forschungsanwendungen
Trichodiene and its derivatives have numerous applications in scientific research:
Wirkmechanismus
Target of Action
Trichodiene is a terpenoid toxin produced by multiple genera of fungi, including species of Trichoderma . The primary target of trichodiene is the protein synthesis machinery of cells . The compound acts by inhibiting protein biosynthesis , which is a crucial process for cell growth and function.
Mode of Action
The mode of action of trichodiene involves its interaction with the protein synthesis machinery of cells. The compound binds to the ribosomes, the cellular components responsible for protein synthesis . This binding inhibits the process of protein synthesis, leading to a decrease in the production of proteins within the cell .
Biochemical Pathways
Trichodiene affects the biochemical pathway of protein synthesis. It is produced through the trichothecene biosynthetic pathway, which begins with the cyclization of the primary metabolite farnesyl diphosphate (FDP) to form trichodiene . This reaction is catalyzed by the enzyme trichodiene synthase . The formation of trichodiene is the first committed step in the biosynthesis of trichothecenes , a family of toxins that act by inhibiting protein biosynthesis .
Pharmacokinetics
Like other terpenoid toxins, it is likely that trichodiene is absorbed in the gastrointestinal tract following ingestion . The compound may then be distributed throughout the body, where it can interact with its targets . Metabolism of trichodiene would likely involve enzymatic reactions, potentially leading to the formation of metabolites with different properties . Finally, trichodiene and its metabolites would be excreted from the body .
Result of Action
The primary result of trichodiene’s action is the inhibition of protein synthesis . This can lead to a variety of cellular effects, as proteins are crucial for many cellular processes. For example, proteins are involved in cell structure, function, and regulation. Therefore, the inhibition of protein synthesis by trichodiene can disrupt normal cellular function and lead to cell death .
Action Environment
The action of trichodiene can be influenced by various environmental factors. For instance, climatic and agronomic changes that encourage fungal growth can lead to an increase in trichodiene production . Furthermore, the geographical distribution of trichodiene-producing fungi is related to temperature requirements . Therefore, environmental conditions can influence the production, action, efficacy, and stability of trichodiene .
Biochemische Analyse
Biochemical Properties
Trichodiene plays a crucial role in biochemical reactions as the initial substrate in the trichothecene biosynthetic pathway. It is synthesized by the enzyme trichodiene synthase, which catalyzes the cyclization of farnesyl pyrophosphate to form trichodiene. This compound interacts with several enzymes, including cytochrome P450 monooxygenases, which introduce oxygen atoms into the trichodiene molecule, leading to the formation of various trichothecene intermediates . These interactions are essential for the structural diversification of trichothecenes.
Cellular Effects
Trichodiene and its derivatives have significant effects on various types of cells and cellular processes. In plant cells, trichodiene-derived trichothecenes inhibit protein synthesis by binding to ribosomes, leading to cell death and contributing to the pathogenicity of Fusarium species . In animal cells, these compounds can disrupt cell signaling pathways, alter gene expression, and affect cellular metabolism, resulting in toxic effects such as immunosuppression and apoptosis .
Molecular Mechanism
The molecular mechanism of trichodiene involves its conversion into trichothecenes through a series of enzymatic reactions. Trichodiene binds to trichodiene synthase, which facilitates its cyclization. Subsequent enzymes, including cytochrome P450 monooxygenases, hydroxylate and epoxidate the trichodiene molecule, leading to the formation of toxic trichothecenes . These trichothecenes inhibit protein synthesis by binding to the peptidyl transferase center of the ribosome, preventing the elongation of the nascent peptide chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trichodiene and its derivatives change over time. Trichodiene is relatively stable, but its conversion to trichothecenes can lead to degradation products that may have different biological activities. Long-term exposure to trichodiene-derived trichothecenes in vitro and in vivo studies has shown persistent inhibition of protein synthesis and long-lasting toxic effects on cellular function .
Dosage Effects in Animal Models
The effects of trichodiene and its derivatives vary with different dosages in animal models. At low doses, trichodiene-derived trichothecenes can cause mild immunosuppression and metabolic disturbances. At high doses, these compounds can lead to severe toxic effects, including gastrointestinal hemorrhage, neurotoxicity, and death . Threshold effects have been observed, where a certain concentration of trichodiene-derived trichothecenes is required to elicit toxic responses.
Metabolic Pathways
Trichodiene is involved in the trichothecene biosynthetic pathway, which includes several enzymes and cofactors. The initial step is catalyzed by trichodiene synthase, followed by a series of hydroxylation, epoxidation, and acylation reactions mediated by cytochrome P450 monooxygenases and other enzymes . These reactions lead to the formation of various trichothecene intermediates, which are further modified to produce the final toxic products. Trichodiene also affects metabolic flux and metabolite levels by diverting farnesyl pyrophosphate from other biosynthetic pathways .
Transport and Distribution
Trichodiene is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of trichodiene and its derivatives can influence their biological activity and toxicity.
Subcellular Localization
The subcellular localization of trichodiene and its derivatives is critical for their activity and function. Trichodiene is primarily localized in the cytoplasm, where it undergoes enzymatic conversion to trichothecenes . Post-translational modifications and targeting signals may direct trichodiene-derived trichothecenes to specific cellular compartments, such as the endoplasmic reticulum and ribosomes, where they exert their toxic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichodiene can be synthesized through the cyclization of farnesyl diphosphate, a reaction catalyzed by the enzyme trichodiene synthase. This enzyme-mediated reaction involves the conversion of farnesyl diphosphate to trichodiene under specific conditions, typically involving the presence of magnesium ions as cofactors .
Industrial Production Methods: Industrial production of trichodiene often involves the use of genetically engineered microorganisms, such as Escherichia coli or yeast, that have been modified to express trichodiene synthase. These microorganisms are cultured under controlled conditions to produce trichodiene in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions: Trichodiene undergoes various chemical reactions, including oxidation, cyclization, and esterification. These reactions are essential for the conversion of trichodiene into trichothecene mycotoxins .
Common Reagents and Conditions:
Oxidation: Trichodiene can be oxidized using reagents such as oxygen or hydrogen peroxide in the presence of catalysts like iron or copper.
Cyclization: The cyclization of trichodiene to form trichothecenes is catalyzed by trichodiene synthase and involves the formation of multiple ring structures.
Esterification: Esterification reactions involve the addition of acyl groups to trichodiene, often using acyl chlorides or anhydrides as reagents.
Major Products: The major products formed from the reactions of trichodiene include various trichothecene mycotoxins, such as deoxynivalenol, nivalenol, and T-2 toxin .
Vergleich Mit ähnlichen Verbindungen
Trichodiene is structurally similar to other sesquiterpenes, such as:
Trichodermol: Another trichothecene precursor that undergoes similar biosynthetic transformations.
Trichodermin: A trichothecene mycotoxin with antimicrobial and cytotoxic properties.
Farnesyl Diphosphate: The precursor to trichodiene and other sesquiterpenes.
Uniqueness: Trichodiene is unique in its role as the first committed step in the biosynthesis of trichothecene mycotoxins. Its specific cyclization mechanism and the subsequent enzymatic transformations distinguish it from other sesquiterpenes .
Eigenschaften
IUPAC Name |
(4S)-1,4-dimethyl-4-[(1S)-1-methyl-2-methylidenecyclopentyl]cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12-7-10-14(3,11-8-12)15(4)9-5-6-13(15)2/h7H,2,5-6,8-11H2,1,3-4H3/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLSTROSSKYYNK-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C)C2(CCCC2=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@](CC1)(C)[C@]2(CCCC2=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318181 | |
| Record name | Trichodiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28624-60-4 | |
| Record name | Trichodiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28624-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichodiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028624604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichodiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICHODIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697ERP55B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


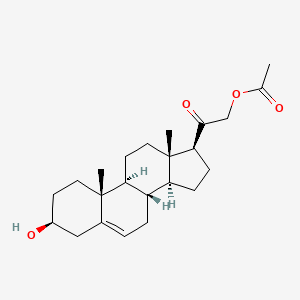
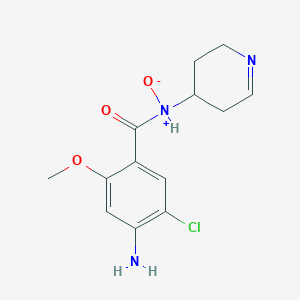
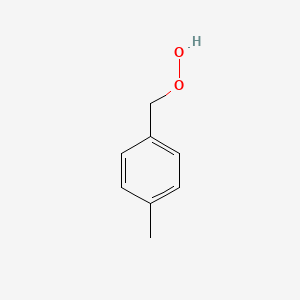
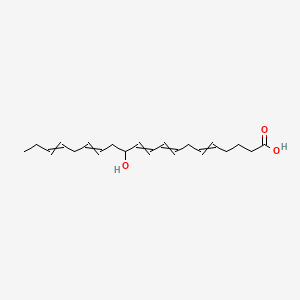
![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)
